molecular formula C13H10BrFO B6166099 1-[4-(bromomethyl)phenoxy]-2-fluorobenzene CAS No. 1562526-05-9

1-[4-(bromomethyl)phenoxy]-2-fluorobenzene

Cat. No.: B6166099
CAS No.: 1562526-05-9
M. Wt: 281.1
InChI Key:
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Description

1-[4-(bromomethyl)phenoxy]-2-fluorobenzene is an organic compound with the molecular formula C13H10BrFO It is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further substituted with a fluorine atom

Preparation Methods

The synthesis of 1-[4-(bromomethyl)phenoxy]-2-fluorobenzene typically involves the reaction of 4-(bromomethyl)phenol with 2-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(bromomethyl)phenoxy]-2-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(bromomethyl)phenoxy]-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(bromomethyl)phenoxy]-2-fluorobenzene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 1-[4-(bromomethyl)phenoxy]-2-fluorobenzene include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(bromomethyl)phenoxy]-2-fluorobenzene involves the reaction of 4-(bromomethyl)phenol with 2-fluorobenzene in the presence of a base to form the desired product.", "Starting Materials": [ "4-(bromomethyl)phenol", "2-fluorobenzene", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 4-(bromomethyl)phenol and potassium carbonate in a suitable solvent (e.g. DMF, DMSO) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2-fluorobenzene to the reaction mixture and continue stirring at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 1-[4-(bromomethyl)phenoxy]-2-fluorobenzene as a white solid." ] }

CAS No.

1562526-05-9

Molecular Formula

C13H10BrFO

Molecular Weight

281.1

Purity

95

Origin of Product

United States

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